

In-Depth Technical Guide: Biological Activity of 18:0 EPC Chloride

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Compound of Interest

Compound Name: 18:0 EPC chloride

Cat. No.: B11935046

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Introduction

18:0 EPC chloride (1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride) is a synthetic, saturated cationic phospholipid. Its structure, featuring a positively charged head group and two 18-carbon acyl chains, imparts unique properties that are leveraged in various biomedical applications. This technical guide provides a comprehensive overview of the known biological activities of **18:0 EPC chloride**, with a focus on its antimicrobial, immunomodulatory, and drug delivery functionalities. The information presented herein is intended to support research and development efforts in the fields of pharmacology, immunology, and advanced drug delivery systems. While **18:0 EPC chloride** is noted for its low toxicity and biodegradability, it is intended for research use only and not for human or veterinary use.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Physicochemical Properties

Property	Value
Chemical Formula	C46H93CINO8P
Molecular Weight	854.66 g/mol
Synonyms	1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride
Physical Form	Powder
Storage	-20°C

Biological Activities

Antimicrobial Activity

18:0 EPC chloride exhibits significant synergistic antimicrobial activity when combined with eugenol, a natural antimicrobial compound. This synergy is particularly effective against Gram-negative bacteria such as *Escherichia coli*.

Quantitative Data on Antimicrobial Synergy

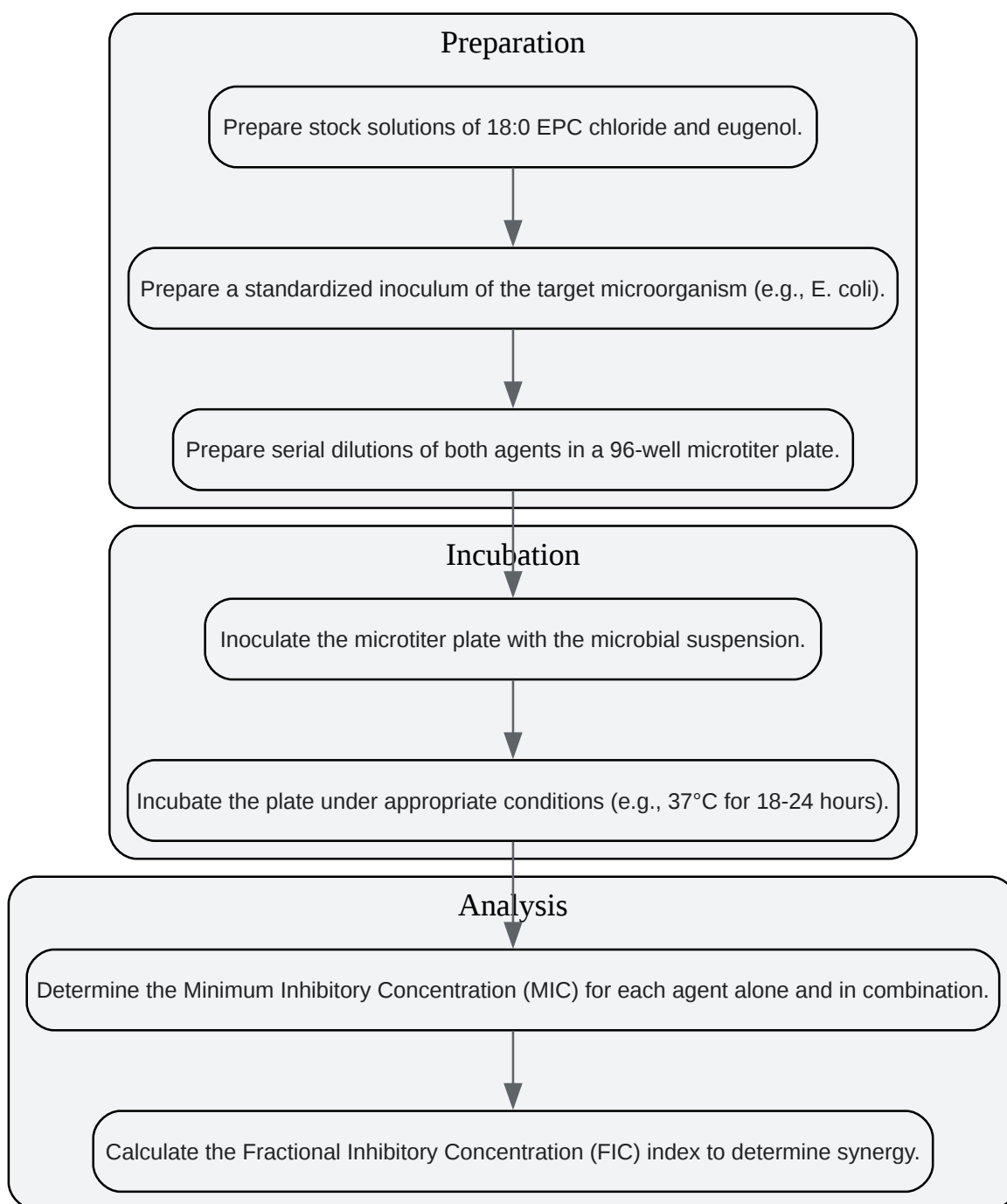
The following table summarizes the key quantitative findings from a study investigating the synergistic effect of **18:0 EPC chloride** and eugenol against *E. coli*.

Parameter	Value	Reference
Effective Synergistic Concentration of 18:0 EPC Chloride	2.34 - 2.93 μ M	[4] [5]
Additional Log Reduction in <i>E. coli</i> CFU/ml (compared to eugenol alone)	~1.9	[4]

It is noteworthy that the synergistic mechanism may not be solely dependent on the cationic nature of **18:0 EPC chloride**, as similar synergistic effects have been observed with the neutral phospholipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).

Experimental Protocol: Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is a standard method to evaluate the synergistic, additive, or antagonistic effects of two antimicrobial agents. A detailed protocol is outlined below.



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Figure 1: Experimental workflow for the checkerboard assay.

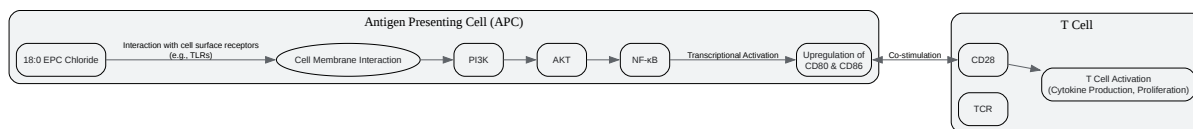
Immunomodulatory Activity

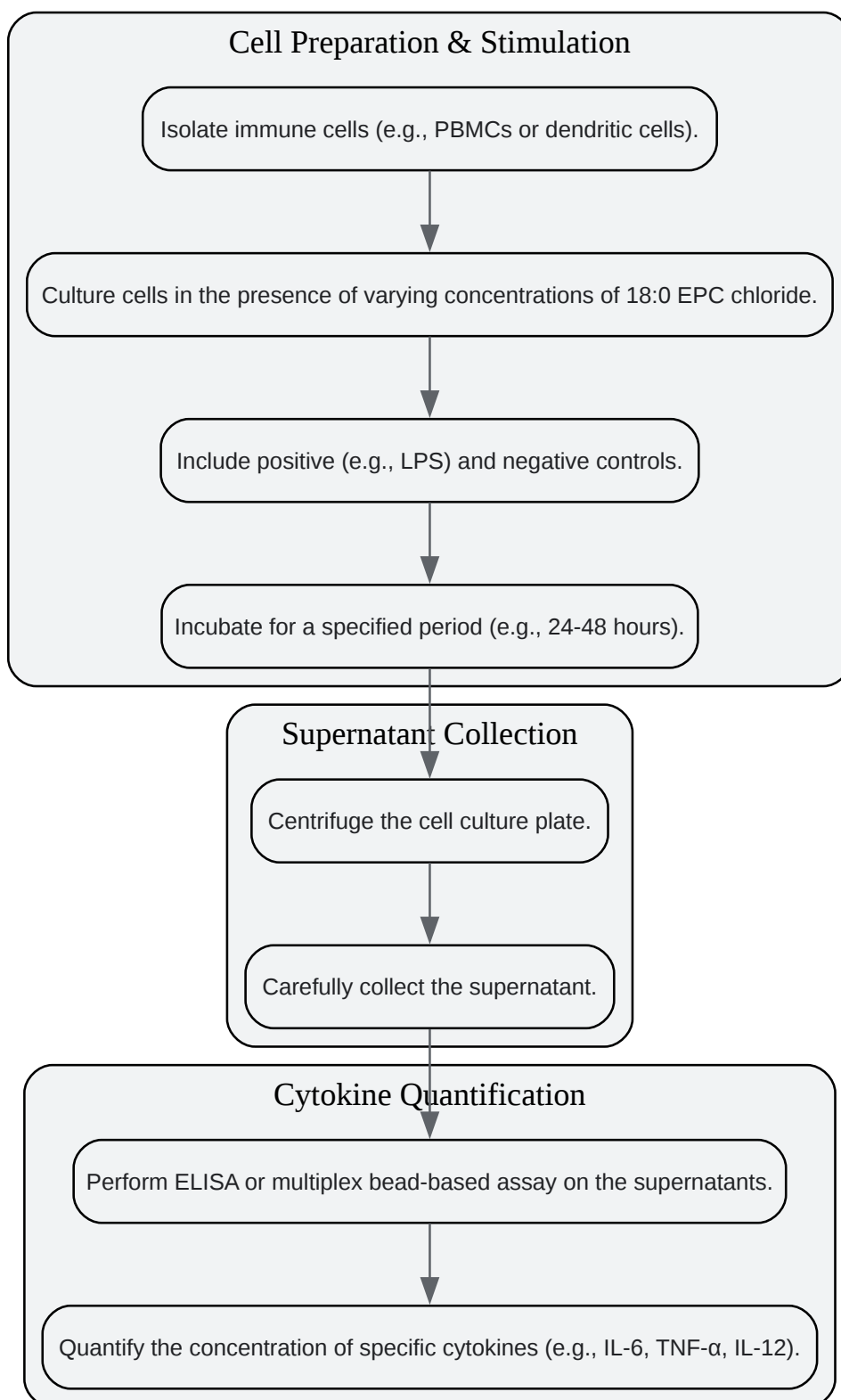
As a cationic lipid, **18:0 EPC chloride** has been shown to possess immunomodulatory properties, primarily acting as a vaccine co-adjuvant. It can stimulate antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to an enhanced immune response.

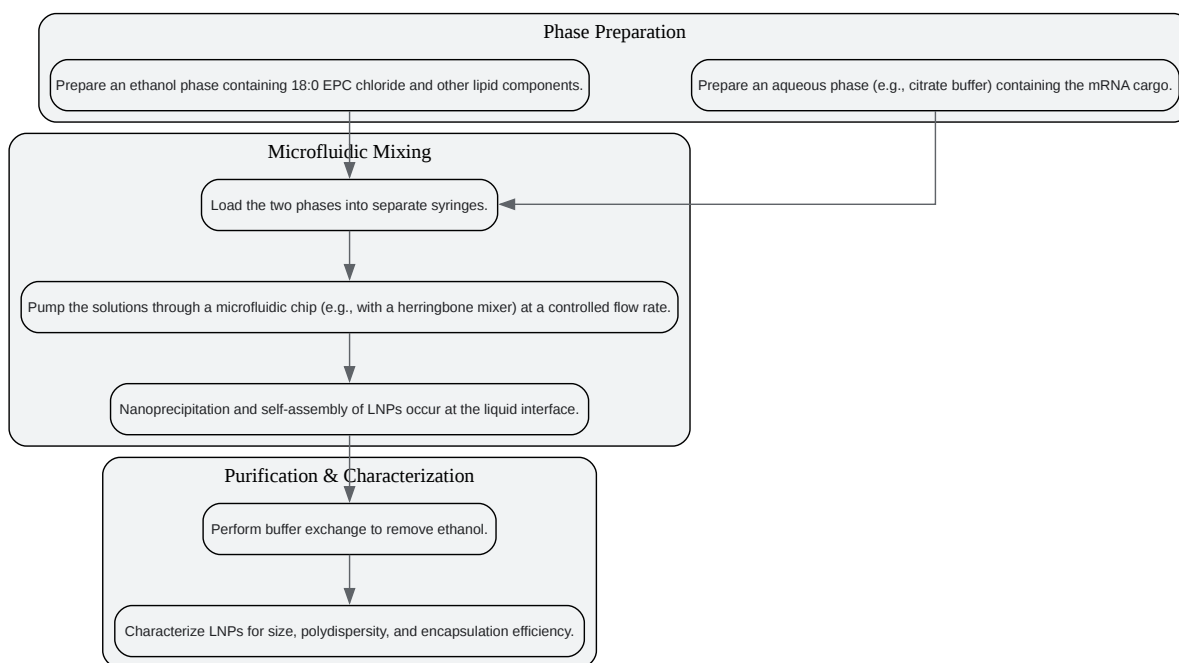
A key aspect of this immunomodulatory activity is the upregulation of co-stimulatory molecules CD80 (B7-1) and CD86 (B7-2) on the surface of APCs.[6] The expression of these molecules is crucial for T cell activation and the subsequent adaptive immune response. While specific dose-response data for **18:0 EPC chloride** is not readily available, studies on other cationic lipids have demonstrated a dose-dependent increase in CD80 and CD86 expression.[7]

Proposed Signaling Pathway for Immunomodulation

The precise signaling pathway by which **18:0 EPC chloride** upregulates CD80 and CD86 has not been fully elucidated. However, based on the known mechanisms of other cationic lipids and downstream signaling of CD80/CD86, a plausible pathway is proposed below.







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